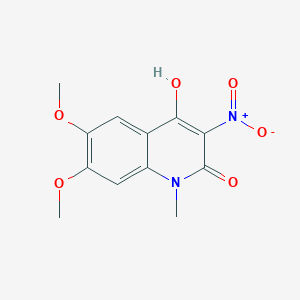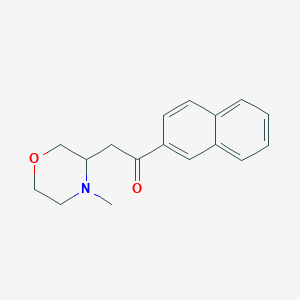
4H-1-Benzopyran-4-one, 2-acetyl-5-(2-ethoxyethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5-(2-ethoxyethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the acetyl and ethoxyethoxy groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-acetyl-5-(2-ethoxyethoxy)-4H-chromen-4-one may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production also emphasizes the importance of safety measures and environmental considerations, such as waste management and the use of green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-acetyl-5-(2-ethoxyethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized chromenone derivatives.
Wissenschaftliche Forschungsanwendungen
2-acetyl-5-(2-ethoxyethoxy)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 2-acetyl-5-(2-ethoxyethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s acetyl and ethoxyethoxy groups may facilitate binding to enzymes or receptors, influencing biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-acetyl-5-dodecylfuran: Another compound with an acetyl group, but with a different core structure and substituents.
Naphthoquinone derivatives: These compounds share some structural similarities and exhibit various biological activities.
Uniqueness
2-acetyl-5-(2-ethoxyethoxy)-4H-chromen-4-one is unique due to its specific combination of functional groups and the chromenone core
Eigenschaften
CAS-Nummer |
61110-74-5 |
|---|---|
Molekularformel |
C15H16O5 |
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
2-acetyl-5-(2-ethoxyethoxy)chromen-4-one |
InChI |
InChI=1S/C15H16O5/c1-3-18-7-8-19-12-5-4-6-13-15(12)11(17)9-14(20-13)10(2)16/h4-6,9H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
JIIUSVDIBOARRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC1=CC=CC2=C1C(=O)C=C(O2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


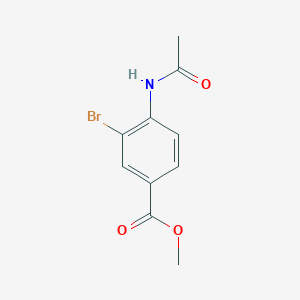

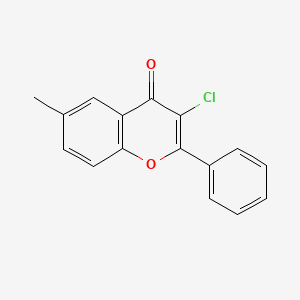
![3-Bromo-5-phenylpyrazolo[1,5-A]pyridine](/img/structure/B15064487.png)
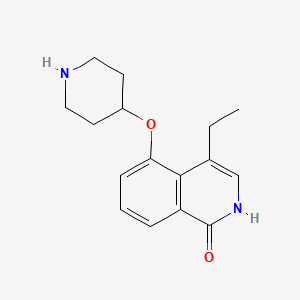
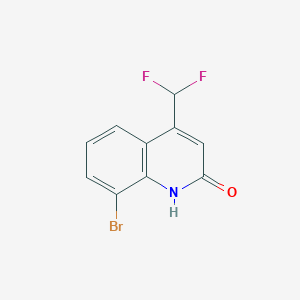

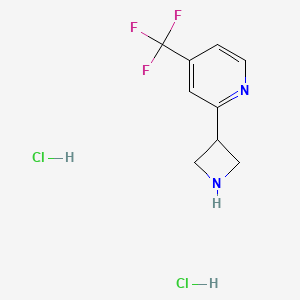
![7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B15064534.png)
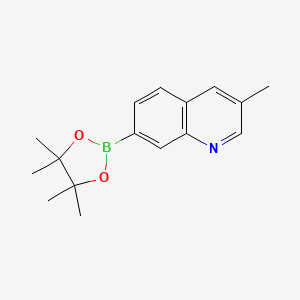
![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)
